Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid

Catalog No.
S1537339
CAS No.
5449-12-7
M.F
C10H10NaO3+
M. Wt
201.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid

CAS Number

5449-12-7

Product Name

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid

IUPAC Name

sodium;2-methyl-3-phenyloxirane-2-carboxylic acid

Molecular Formula

C10H10NaO3+

Molecular Weight

201.17 g/mol

InChI

InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1

InChI Key

LGZQUMKWUFFHOV-UHFFFAOYSA-N

SMILES

CC1(C(O1)C2=CC=CC=C2)C(=O)O.[Na+]

Synonyms

NSC 16262

Canonical SMILES

CC1(C(O1)C2=CC=CC=C2)C(=O)O.[Na+]

Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: This compound is used in organic synthesis, particularly in the formation of glycidic esters through the Darzens reaction . Methods of Application:

    Darzens Reaction: The compound reacts with aldehydes or ketones in the presence of a base to form glycidic esters.

    Technical Parameters: Reaction temperatures and base strength are carefully controlled to optimize yield. The reaction typically results in high yields of glycidic esters, which are valuable intermediates in the synthesis of various organic compounds.

Pharmaceutical Research

Scientific Field: Pharmacology Application Summary: Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid serves as a precursor in the synthesis of pharmaceutical substances . Methods of Application:

    Synthesis of Phenyl-2-propanone (P2P): The compound undergoes hydrolysis to form P2P, an important precursor for various pharmaceuticals. The hydrolysis process is efficient, providing a reliable method for producing P2P for further pharmaceutical development.

Medical Imaging

    Synthesis of Radiolabeled Etomoxir: Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid is used to synthesize radiolabeled Etomoxir for diagnostic studies. Preliminary studies indicate that radiolabeled Etomoxir can effectively trace metabolic processes, offering insights into muscle cell function.

Friedel-Crafts Cycloalkylation

Scientific Field: Organic Chemistry Application Summary: The compound is utilized in Friedel-Crafts cycloalkylation reactions, showcasing almost perfect diastereoselectivity. Methods of Application:

    Cycloalkylation Reaction: The compound reacts with aromatic compounds under Lewis acid catalysis to form complex organic structures. The reactions proceed with high diastereoselectivity, demonstrating the compound’s utility in synthesizing stereochemically complex molecules.

Synthesis of Organic Compounds

Scientific Field: Organic Chemistry Application Summary: It is used in the synthesis of other compounds, serving as a versatile reagent in organic synthesis. Methods of Application:

    Reagent in Synthesis: The compound acts as a reagent in various synthetic pathways to produce different organic molecules. Its versatility as a reagent allows for the synthesis of a wide range of organic compounds with diverse structures and properties.

Chemical Education

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid, also known as BMK Glycidic Acid (sodium salt), has the molecular formula C10H10NaO3+C_{10}H_{10}NaO_3^+ and a molecular weight of approximately 201.17 g/mol. This compound is characterized by its epoxide structure, which contributes to its reactivity, particularly in organic synthesis and biochemical applications. The InChI representation of the molecule is InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1, indicating the presence of a sodium ion in its structure .

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid can undergo various chemical transformations:

  • Hydrolysis: This compound can be hydrolyzed to produce phenyl-2-propanone (P2P), a significant precursor in the synthesis of various organic compounds.
  • Friedel-Crafts Reactions: It has been utilized in Friedel-Crafts cycloalkylations, demonstrating high diastereoselectivity and utility in synthesizing complex organic structures.
  • Selective Ring Opening: The compound can undergo selective ring-opening reactions facilitated by oxide catalysts, leading to various derivatives.

The biological activity of Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid is largely associated with its role as a precursor in synthetic pathways. Its conversion into phenylacetone suggests potential applications in pharmaceuticals and organic synthesis. Studies have indicated that derivatives of this compound exhibit significant effects on blood glucose levels in animal models, highlighting its pharmacological potential.

The synthesis of Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid typically involves:

  • Reaction with Sodium Carbonate: The compound is prepared by reacting 2-methyl-3-phenyloxirane with sodium carbonate under acidic conditions. This method facilitates the formation of the sodium salt form of the carboxylic acid .
  • Catalytic Processes: Various catalytic methods have been explored for synthesizing derivatives and related compounds, emphasizing its versatility in organic chemistry.

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid finds applications in several areas:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the production of phenylacetone and other pharmaceuticals.
  • Organic Chemistry: The compound is utilized in various reactions such as Friedel-Crafts alkylation and ring-opening reactions to create complex organic molecules.

Research has focused on the interaction of Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid with various biological systems:

  • Biotransformation Studies: Investigations into the biotransformation pathways highlight its potential role in chiral molecule synthesis and biocatalysis.
  • Pharmacokinetics: The compound's solubility and stability under different environmental conditions affect its efficacy and action within biological systems.

Several compounds share structural or functional similarities with Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid:

Compound NameMolecular FormulaKey Features
2-Methyl-3-phenyloxirane-2-carboxylic acidC10H10O3C_{10}H_{10}O_3Precursor for MDMA and amphetamines
Phenylacetone (P2P)C9H10OC_{9}H_{10}OImportant precursor in illicit drug synthesis
3-MethylphenylacetoneC10H12OC_{10}H_{12}ORelated to phenylacetone with different methylation
Benzyl methyl ketoneC9H10OC_{9}H_{10}OUsed in perfumery and flavoring

Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid's unique epoxide structure distinguishes it from these compounds, allowing for specific reactivity patterns that are critical in synthetic applications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

201.05276346 g/mol

Monoisotopic Mass

201.05276346 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-14-2024
1.Collins, M.,Heagney, A.,Cordaro, F., et al. Methyl 3-[3/',4/'-(methylenedioxy)phenyl]-2-methyl glycidate: An ecstasy precursor seized in Sydney, Australia. J.Forensic Sci. 52(4), 898-903 (2016).

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